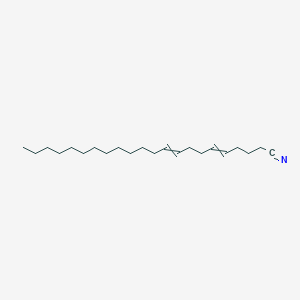

Docosa-5,9-dienenitrile

Description

Contextualization within Polyunsaturated Nitrile Chemistry

Polyunsaturated nitriles are a class of organic compounds characterized by a long carbon chain containing multiple double bonds and a terminal nitrile group (-C≡N). The nitrile group is a versatile functional group in organic synthesis, known for its ability to be converted into various other functionalities such as amines, carboxylic acids, and amides. nih.govresearchgate.netresearchgate.nettandfonline.com The presence of unsaturation in the carbon chain introduces reactivity at the double bonds, allowing for a range of addition and cycloaddition reactions. nih.gov The chemistry of polyunsaturated molecules is of significant interest due to their presence in natural products and their potential for creating complex molecular architectures. gla.ac.uk

Significance in Advanced Synthetic Organic Chemistry

In the broader context of advanced synthetic organic chemistry, nitriles serve as important building blocks. nih.govresearchgate.net They participate in a variety of carbon-carbon bond-forming reactions and can act as directing groups in C-H bond functionalization, enabling the synthesis of complex molecules. nih.gov The unique electronic properties of the nitrile group make it a valuable component in the design of novel organic materials and pharmaceuticals. nih.gov Long-chain unsaturated compounds, in general, are explored for their potential in materials science and as biological signaling molecules. However, the specific contributions or potential significance of Docosa-5,9-dienenitrile to this field remain speculative without dedicated research studies.

Due to the absence of published research, no data tables with detailed findings on this compound can be provided at this time. The scientific community encourages the publication of any existing research on this compound to expand the collective knowledge of polyunsaturated nitriles and their applications.

Structure

2D Structure

Properties

CAS No. |

485322-60-9 |

|---|---|

Molecular Formula |

C22H39N |

Molecular Weight |

317.6 g/mol |

IUPAC Name |

docosa-5,9-dienenitrile |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,17-18H,2-12,15-16,19-21H2,1H3 |

InChI Key |

WYDZEELLEQTYKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CCCC=CCCCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Docosa 5,9 Dienenitrile

Retrosynthetic Analysis Approaches for Complex Polyenes

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For a complex polyene nitrile such as Docosa-5,9-dienenitrile, the analysis focuses on disconnecting the carbon skeleton at strategic locations, primarily at the double bonds and adjacent to the functional groups, to devise a convergent and efficient synthetic route.

A plausible retrosynthetic strategy for this compound would involve key disconnections at the C-C bonds that form the diene system. For instance, a disconnection at the C7-C8 bond would simplify the molecule into two more manageable fragments: a C7 aldehyde or vinyl halide and a C15 fragment containing the second double bond and the nitrile precursor. Another logical approach is to disconnect via an olefination reaction, such as a Wittig reaction, which would break down a double bond into an aldehyde/ketone and a phosphonium (B103445) ylide. The nitrile group itself is often considered a robust functional group that can be carried through several steps or introduced late-stage from a corresponding alkyl halide or amide. This modular approach allows for the independent synthesis of key fragments, which are then coupled in the final stages of the synthesis, a strategy known as a convergent synthesis.

Carbon-Carbon Bond Formation Strategies

The construction of the 22-carbon backbone with its specific diene motif is the central challenge in synthesizing this compound. Several powerful carbon-carbon bond formation methodologies are employed for this purpose.

Olefination reactions are indispensable for the creation of carbon-carbon double bonds and are a cornerstone of polyene synthesis. nih.gov

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl substituents) typically react under lithium-salt-free conditions to produce Z-alkenes with high selectivity.

Stabilized ylides (with electron-withdrawing groups) generally yield E-alkenes.

This selectivity is crucial for controlling the geometry of the double bonds at the C5 and C9 positions of the target molecule. wikipedia.org For example, the C9 double bond could be constructed by reacting a C9 aldehyde with a C13 phosphonium ylide.

| Reaction | Reactants | Typical Product Stereochemistry | Key Features |

| Wittig (Non-stabilized) | Aldehyde + Alkyl-phosphonium ylide | Z-alkene | High Z-selectivity under salt-free conditions. |

| Wittig (Stabilized) | Aldehyde + EWG-phosphonium ylide | E-alkene | High E-selectivity. |

| Takai Olefination | Aldehyde + iodoform/bromoform + CrCl₂ | (E)-Vinyl Halide | Provides stereodefined vinyl halides for coupling. |

This table provides an interactive overview of common olefination reactions for alkene synthesis.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for connecting sp²-hybridized carbon atoms, making them ideal for assembling complex alkenyl chains. mdpi.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction is exceptionally useful for building the backbone of polyenes. libretexts.org In a synthesis of this compound, a fragment containing a terminal alkyne could be coupled with another fragment that is a vinyl halide. The resulting enyne (a molecule containing a double and a triple bond) can then be selectively reduced to the corresponding diene, often with high stereocontrol depending on the choice of reduction catalyst (e.g., Lindlar's catalyst for Z-alkene formation).

Alkyne-bromide coupling is a general term that frequently refers to the Sonogashira reaction, highlighting the key functional groups involved in the coupling. nih.govacs.org The reliability and functional group tolerance of this methodology make it a preferred choice in complex molecule synthesis.

| Catalyst System Component | Typical Reagents | Function |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the C-C bond formation. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne for coupling. |

| Base | Amines (e.g., Et₃N, piperidine) | Neutralizes the HX byproduct and aids in catalyst regeneration. |

| Ligand | Phosphines (e.g., PPh₃) | Stabilizes the palladium catalyst. |

This table outlines the typical components of a Sonogashira coupling reaction system.

While this compound is an acyclic molecule, stereocontrolled ring-forming reactions can be powerful strategies for setting the stereochemistry of acyclic portions of a molecule. researchgate.netnih.gov Polyene cyclization cascades, for instance, can establish multiple stereocenters in a single step, which can then be further manipulated. nih.gov

Catalytic cyclomagnesiation of dienes or enynes, often catalyzed by zirconocene (B1252598) or titanocene (B72419) complexes, can generate metallacyclic intermediates. These intermediates can be trapped with electrophiles to create highly functionalized and stereodefined acyclic products after ring-opening. This approach offers a sophisticated method for controlling the relative stereochemistry of substituents along an alkyl chain, which can be a precursor to one of the fragments needed for the total synthesis. While not a direct method for forming the final diene, it represents an advanced strategy for preparing complex, stereodefined building blocks.

Introduction and Transformation of the Nitrile Functionality

The nitrile group is a versatile and important functional group in organic synthesis. nih.govresearchgate.net It can be converted into various other functionalities, including amines, amides, and carboxylic acids. libretexts.org

There are several standard methods for introducing a nitrile group into a molecule:

Nucleophilic Substitution: This is one of the most common methods, involving the reaction of an alkyl halide (e.g., a bromo- or iodo-functionalized C22 chain) with a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) in an Sₙ2 reaction. This is often a late-stage step to avoid potential interference of the nitrile group in earlier reactions.

Dehydration of Primary Amides: A primary amide can be dehydrated to the corresponding nitrile using a variety of reagents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) (TFAA).

Hydrocyanation of Alkenes: The addition of hydrogen cyanide (HCN) across a double bond, known as hydrocyanation, can also install a nitrile group. researchgate.net This can be a powerful method if a suitable terminal alkene precursor is available.

Stereoselective Synthesis Approaches

Achieving the correct geometry (cis or trans) at both the C5 and C9 double bonds is paramount. The stereochemical outcome of a synthesis is not accidental but is directed by the choice of reagents and reaction conditions. nih.govresearchgate.net

Stereoselectivity in diene synthesis can be achieved through several approaches: thieme-connect.comnih.gov

Stereoselective Olefination: As discussed, the choice between a stabilized or non-stabilized Wittig reagent can directly lead to an E or Z double bond, respectively. researchgate.net Related reactions like the Horner-Wadsworth-Emmons reaction often provide excellent E-selectivity.

Coupling of Stereodefined Fragments: Cross-coupling reactions like the Suzuki or Stille coupling can be used to connect two vinyl fragments. If the starting vinyl halide and vinyl boronic acid (for Suzuki coupling) have a defined stereochemistry, that geometry is typically retained in the final diene product.

Stereoselective Reduction of Alkynes: An internal alkyne can be reduced to either a cis- or trans-alkene. Catalytic hydrogenation with Lindlar's catalyst produces the cis-alkene, while dissolving metal reduction (e.g., sodium in liquid ammonia) yields the trans-alkene. This is a powerful method for controlling the geometry of a double bond formed from an enyne intermediate created via Sonogashira coupling.

By carefully selecting a sequence of these stereocontrolled reactions, chemists can precisely construct the desired stereoisomer of this compound.

Application of Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a new chiral center. wikipedia.org This strategy is particularly effective in establishing the absolute configuration of stereogenic centers in complex molecules. wikipedia.org In the context of synthesizing a long-chain molecule like this compound, chiral auxiliaries can be employed in key bond-forming reactions to ensure high stereoselectivity.

One of the most well-established classes of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. rsc.orgtcichemicals.com These auxiliaries can be attached to a carboxylic acid fragment of a precursor molecule to direct asymmetric alkylation or aldol (B89426) reactions. For instance, a fragment of the this compound backbone could be constructed using an N-acyl oxazolidinone to introduce chirality. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to highly diastereoselective alkylation reactions. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

Another notable family of chiral auxiliaries are the "SuperQuat" auxiliaries, which are 5,5-dimethyloxazolidin-2-ones. rsc.org The gem-dimethyl substitution at the C(5) position enhances conformational rigidity, often leading to superior diastereofacial selectivity compared to traditional Evans auxiliaries. rsc.org Furthermore, these auxiliaries can exhibit enhanced cleavage properties, facilitating their removal without compromising the newly formed stereocenter. rsc.org The use of pseudoephedrine as a chiral auxiliary also offers a reliable method for asymmetric synthesis, where it forms an amide that directs the stereochemical outcome of subsequent reactions. wikipedia.org

The table below summarizes representative chiral auxiliaries and their potential applications in the synthesis of chiral intermediates for long-chain molecules.

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity (d.r.) | Reference |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95:5 | wikipedia.orgtcichemicals.com |

| SuperQuat Auxiliaries | Alkylations, Conjugate Additions | Up to >99:1 | rsc.org |

| Pseudoephedrine Amides | α-Alkylation of Carboxylic Acids | >90:10 | wikipedia.org |

| Camphorsultam | Michael Additions, Diels-Alder | High | wikipedia.org |

This table is illustrative and shows typical selectivities achieved with these auxiliaries in relevant reaction types.

Asymmetric Catalysis in Olefin and Nitrile Formation (e.g., Organocatalysis)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. wikipedia.orgfrontiersin.org This is crucial for the efficient synthesis of both the diene and nitrile functionalities of this compound with defined stereochemistry.

Olefin Formation: The stereoselective formation of the 5,9-diene can be approached through various catalytic methods. For instance, chiral diene ligands in complex with rhodium have been shown to be highly effective in asymmetric addition reactions. armchemfront.com Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool. youtube.com Chiral aminocatalysts can activate α,β-unsaturated aldehydes or ketones to participate in enantioselective Diels-Alder reactions, which could be a strategy to form a cyclic precursor to the diene system with controlled stereochemistry. youtube.comresearchgate.net

Nitrile Formation: The catalytic asymmetric installation of the nitrile group is a key step. Transition-metal-catalyzed hydrocyanation of alkenes is a direct method for forming chiral nitriles. nih.gov More recently, stereoconvergent methods have been developed, such as the nickel-catalyzed Negishi arylations and alkenylations of racemic α-bromonitriles, which can produce enantioenriched allylic nitriles. nih.govacs.org Copper-catalyzed systems have also been developed for the transformation of olefins into γ,δ-unsaturated nitriles, which is directly relevant to the structure of this compound. nih.gov The merger of photoredox catalysis with asymmetric copper catalysis allows for the synthesis of enantiomerically enriched alkyl nitriles from carboxylic acids under mild conditions, demonstrating broad substrate scope and high enantioselectivities. organic-chemistry.org

The following table presents examples of catalytic systems for asymmetric olefin and nitrile formation.

| Reaction Type | Catalyst System | Key Features | Achieved Selectivity | Reference |

| Asymmetric Hydrocyanation | Chiral Nickel or Palladium Complexes | Direct C-CN bond formation on an olefin | Up to 86% ee | nih.gov |

| Stereoconvergent Alkenylation | Nickel / Chiral Ligand (e.g., Pybox) | Forms chiral allylic nitriles from racemic α-bromonitriles | High ee | nih.govacs.org |

| Asymmetric Allylic Cyanoalkylation | Copper / Chiral Ligand | Forms γ,δ-unsaturated nitriles from simple olefins | High chemo- and regioselectivity | nih.gov |

| Asymmetric Diels-Alder | Chiral Aminocatalyst (e.g., Cinchona alkaloid) | Forms chiral cyclic precursors to dienes | Up to 98% ee | acs.org |

This table provides examples of catalytic methodologies that could be adapted for the synthesis of this compound.

Diastereoselective Control in Multi-Step Syntheses

In a complex molecule with multiple stereocenters and stereochemically defined double bonds like this compound, controlling the relative stereochemistry between these elements (diastereoselectivity) is paramount. This is typically achieved through substrate-controlled reactions, where the existing stereochemistry in the molecule directs the stereochemical outcome of subsequent transformations. uwindsor.ca

A synthetic strategy for this compound would likely involve a convergent approach, where different fragments of the molecule are synthesized separately and then coupled. The stereocenters established in the early stages of the synthesis of these fragments will influence the stereochemistry of later reactions. For example, in the synthesis of γ-substituted α,β-unsaturated nitriles, the configuration of an enantioenriched cyanohydrin derivative can direct the outcome of a subsequent palladium or iridium-catalyzed allylic substitution, leading to high diastereoselectivity. nih.gov The choice of catalyst and reaction conditions can determine whether the product is formed with retention or inversion of configuration, providing a powerful tool for controlling the relative stereochemistry. nih.gov

The synthesis of long-chain 1,3-polyols offers insights into controlling diastereoselectivity over extended carbon chains. nih.gov Methodologies such as Evans' anti-aldol and Narasaka's syn-reduction of β-hydroxy ketones allow for the predictable formation of specific 1,3-diol diastereomers. nih.gov Similar principles of substrate-directed reduction or addition reactions could be applied to intermediates in the synthesis of this compound to set the relative stereochemistry of any hydroxyl or other functional groups along the chain, which could then be further elaborated to the final diene nitrile structure.

The table below illustrates strategies for achieving diastereoselective control.

| Synthetic Transformation | Stereocontrol Element | Outcome | Typical Diastereomeric Ratio (d.r.) | Reference |

| Allylic Substitution | Chiral O-protected cyanohydrin | Formation of (E)- or (Z)-γ-substituted nitriles | Up to 98% | nih.gov |

| Aldol Reaction | Chiral β-hydroxy ketone | Formation of syn- or anti-1,3-diols | High | uwindsor.canih.gov |

| Chelation-Controlled Addition | C-magnesiated nitriles | Installation of three new stereocenters with complete stereocontrol | High | duq.edu |

This table highlights methods where existing stereochemistry in a substrate dictates the stereochemical outcome of a reaction.

By combining the use of chiral auxiliaries to set initial stereocenters, employing asymmetric catalysis for the efficient introduction of key functionalities, and leveraging substrate-controlled reactions to ensure diastereoselectivity in subsequent steps, a robust and stereocontrolled synthesis of this compound can be achieved.

Reaction Mechanisms and Reactivity of Docosa 5,9 Dienenitrile

Mechanistic Investigations of Carbon-Carbon Double Bond Transformations

The two double bonds in Docosa-5,9-dienenitrile are expected to undergo typical electrophilic addition reactions, as well as more complex transformations such as metathesis and cycloadditions.

One of the fundamental reactions of alkenes is electrophilic addition. For this compound, this could involve the addition of hydrogen halides (H-X), water (in the presence of an acid catalyst), or halogens (X₂). The regioselectivity of these additions would follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Table 1: Hypothetical Electrophilic Addition Reactions of this compound

| Reagent | Expected Major Product(s) | Reaction Type |

| HBr | 6-Bromo-docosa-9-enenitrile and 10-Bromo-docosa-5-enenitrile | Electrophilic Addition |

| H₂O/H⁺ | 6-Hydroxy-docosa-9-enenitrile and 10-Hydroxy-docosa-5-enenitrile | Hydration |

| Br₂ | 5,6-Dibromo-docosa-9-enenitrile and 9,10-Dibromo-docosa-5-enenitrile | Halogenation |

Another important transformation is catalytic hydrogenation. With the appropriate catalyst (e.g., Pd/C, PtO₂), the double bonds can be selectively reduced to the corresponding alkanes without affecting the nitrile group.

Olefin metathesis offers a powerful tool for forming new carbon-carbon double bonds. In the presence of a suitable catalyst (e.g., a Grubbs or Schrock catalyst), this compound could undergo ring-closing metathesis if the conditions favor intramolecular reaction, though this is less likely given the long chain. More plausibly, it could participate in cross-metathesis reactions with other olefins, leading to a variety of functionalized products. nih.govifpenergiesnouvelles.frresearchgate.net

Cycloaddition reactions are also a possibility. The double bonds could act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions. Furthermore, 1,3-dipolar cycloadditions with nitrile oxides could lead to the formation of isoxazoline (B3343090) rings. researchgate.netresearchgate.net

Nitrile Group Reactivity and Functionalization Pathways

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines and carboxylic acids.

Reduction of the Nitrile Group:

The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents.

Catalytic Hydrogenation: High-pressure hydrogenation over a nickel or cobalt catalyst can reduce the nitrile to a primary amine.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) are effective for this transformation. nih.govorganic-chemistry.orgorganic-chemistry.org An advantage of some chemical reducing agents is their potential for chemoselectivity, leaving the double bonds intact under controlled conditions. organic-chemistry.orgorganic-chemistry.org

Hydrolysis of the Nitrile Group:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl or H₂SO₄) will yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org For long-chain nitriles, the low solubility can be a challenge, sometimes requiring co-solvents or phase-transfer catalysts to proceed at a reasonable rate. google.com

Alkaline Hydrolysis: Treatment with a strong base (e.g., NaOH) followed by acidification will also produce the carboxylic acid. The initial product is the carboxylate salt. chemguide.co.uklibretexts.org Biocatalytic hydrolysis using nitrilase enzymes is also a green alternative that can proceed under mild conditions. journals.co.za

Table 2: Key Functionalization Pathways of the Nitrile Group in this compound

| Reagent(s) | Product Functional Group |

| 1. LiAlH₄; 2. H₂O | Primary Amine |

| H₂/Raney Ni | Primary Amine |

| H₃O⁺, heat | Carboxylic Acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |

Chemo-, Regio-, and Stereoselectivity in Organic Reactions

The presence of multiple reactive sites in this compound raises important questions of selectivity.

Chemoselectivity: In many reactions, it is desirable to transform one functional group while leaving the others untouched. For instance, the selective reduction of the nitrile group in the presence of the double bonds can be achieved with certain reagents like diisopropylaminoborane. nih.govorganic-chemistry.orgorganic-chemistry.org Conversely, selective dihydroxylation of the terminal double bond over an internal one has been demonstrated in non-conjugated dienes using osmium tetroxide with specific ligands, suggesting that selective reactions on one of the double bonds of this compound are feasible. capes.gov.br

Regioselectivity: In electrophilic additions to the double bonds, the regioselectivity is dictated by Markovnikov's rule. For reactions involving the nitrile group, such as the formation of ketones via Grignard reagents, the regioselectivity is inherent to the reaction mechanism.

Stereoselectivity: Reactions such as dihydroxylation or epoxidation can create new stereocenters. The use of chiral catalysts or reagents can, in principle, lead to the formation of specific stereoisomers. For example, asymmetric dihydroxylation using Sharpless catalysts could be applied to introduce chirality at the double bonds.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analysis for this compound are not available in the public domain. However, general principles can be applied.

The kinetics of the reactions would be influenced by factors such as the concentration of reactants, temperature, and the choice of catalyst and solvent. For instance, the rate of electrophilic addition to the double bonds would depend on the stability of the intermediate carbocation.

Transition state analysis, typically performed using computational chemistry methods, would provide insights into the reaction pathways and the origins of selectivity. For example, in a Diels-Alder reaction, the geometry of the transition state would determine the stereochemical outcome of the product. For the hydrolysis of the nitrile, computational studies on similar molecules could elucidate the multi-step mechanism involving the formation of an amide intermediate. journals.co.za

Stereochemical Investigations of Docosa 5,9 Dienenitrile and Its Analogs

Elucidation of Olefin Geometry (Z/E Isomerism)

The assignment of Z (from the German zusammen, meaning together) or E (from the German entgegen, meaning opposite) is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each carbon of the double bond, the two attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z. If they are on opposite sides, it is designated as E. libretexts.orgdocbrown.info

Several analytical techniques are employed to determine the olefin geometry in unsaturated nitriles:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for this purpose. The coupling constant (J-value) between the vinylic protons (the hydrogens on the double bond carbons) is diagnostic of the geometry. For Z-isomers, the coupling constant is typically in the range of 6-12 Hz, while for E-isomers, it is larger, usually 12-18 Hz. Nuclear Overhauser Effect (NOE) experiments can also provide definitive evidence by showing spatial proximity between protons on the same side of the double bond. mdpi.com

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibration in the IR spectrum can also be informative. E-isomers typically show a strong absorption band around 960-980 cm⁻¹, whereas the corresponding band for Z-isomers is often weaker and found around 675-730 cm⁻¹.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Stereoisomers often have different physical properties, leading to different retention times on chromatographic columns, allowing for their separation and quantification. researchgate.net

Synthetic methods can also be designed to be stereoselective, favoring the formation of one isomer over the other. For instance, the Horner-Wadsworth-Emmons reaction can be tuned to produce either E or Z α,β-unsaturated nitriles with high selectivity. capes.gov.br Similarly, elimination reactions from β-hydroxynitriles can be controlled to yield specific isomers. nih.gov

Table 1: General Spectroscopic Data for E/Z Isomer Determination

| Spectroscopic Technique | Characteristic Data for E-Isomer | Characteristic Data for Z-Isomer |

| ¹H NMR | Vinylic proton coupling constant (³JHH) ≈ 12-18 Hz | Vinylic proton coupling constant (³JHH) ≈ 6-12 Hz |

| IR Spectroscopy | C-H out-of-plane bend ≈ 960-980 cm⁻¹ (strong) | C-H out-of-plane bend ≈ 675-730 cm⁻¹ (variable) |

Absolute and Relative Configuration Determination of Chiral Centers

If the docosa-5,9-dienenitrile molecule or its analogs contain stereocenters (chiral carbons), their spatial arrangement must be determined. This involves establishing both the relative configuration (the orientation of different stereocenters relative to each other within the same molecule) and the absolute configuration (the actual three-dimensional arrangement of the atoms in space).

For a hypothetical hydroxylated analog of this compound, such as one with a hydroxyl group adjacent to one of the double bonds, the carbon bearing the -OH group would be a chiral center. The determination of its absolute configuration (R/S) is crucial.

Key methods for determining the configuration of chiral centers include:

X-ray Crystallography: This is the most definitive method for determining both relative and absolute configuration, provided that a suitable single crystal of the compound can be obtained. duq.edu

Chiral Chromatography: HPLC or GC with a chiral stationary phase can be used to separate enantiomers. The elution order can then be compared to that of authentic standards of known absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

Asymmetric Synthesis: The synthesis of the molecule using reactions of known stereochemical outcomes from starting materials of known absolute configuration can establish the stereochemistry of the final product. libretexts.org For example, enzymatic reactions, such as those using aldoxime dehydratases, can produce chiral nitriles with high enantioselectivity. researchgate.netresearchgate.net

Conformational Analysis and Dynamic Stereochemistry

The long aliphatic chain provides significant conformational flexibility. The preferred conformations are typically those that minimize steric hindrance, such as staggered arrangements around C-C single bonds. The presence of the nitrile group and the double bonds influences the conformational preferences of the adjacent parts of the molecule.

Techniques used for conformational analysis include:

NMR Spectroscopy: Advanced NMR techniques, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the solution-state conformation. mdpi.com NOE signals indicate through-space proximity between protons, allowing for the reconstruction of the molecule's average conformation.

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to map the potential energy surface of the molecule as a function of bond rotations (dihedral angles). This allows for the identification of low-energy conformers and the estimation of their relative populations. researchgate.net

Temperature-Dependent NMR: By studying NMR spectra at different temperatures, it is possible to observe changes in the populations of different conformers and to calculate the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium.

Understanding the dynamic stereochemistry—how the molecule changes its shape over time—is essential for comprehending its interactions with other molecules, such as receptors or enzymes, in biological systems. beilstein-journals.org

Computational Chemistry and Theoretical Studies on Docosa 5,9 Dienenitrile

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Docosa-5,9-dienenitrile, methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding information about electron distribution and molecular orbital (MO) energies. mpg.de DFT has proven to be a successful theoretical framework for calculating the electronic structure of a wide range of molecules. mpg.deyoutube.com

The key features of this compound's electronic structure are its two carbon-carbon double bonds (alkene groups) and the carbon-nitrogen triple bond (nitrile group). These unsaturated systems are the primary sites of electronic activity. Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's electronic stability and its propensity to undergo electronic transitions. mdpi.com For this compound, the HOMO is expected to be a π-orbital primarily localized on the C=C double bonds, as these are generally higher in energy than the σ-bonds of the aliphatic chain. The LUMO is anticipated to be a π*-antibonding orbital, likely with significant contributions from the C≡N triple bond, as the nitrile group is electron-accepting. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.

Theoretical calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) can provide quantitative predictions of these orbital energies. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -0.85 | C=C π* orbitals |

| LUMO | -1.54 | C≡N π* orbital |

| HOMO | -6.21 | C=C π orbitals |

Note: Data are illustrative and represent typical values obtained from DFT calculations for similar long-chain unsaturated nitriles.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling allows for the exploration of potential reaction mechanisms and the prediction of chemical reactivity. By calculating the potential energy surface for a reaction, researchers can identify transition states and determine activation energies, providing insight into reaction kinetics. acs.orgresearchgate.net

For this compound, two primary sites of reactivity are the C=C double bonds and the nitrile group. The alkene groups are susceptible to electrophilic addition reactions. msu.edu Computational models can be used to simulate the addition of reagents like HBr or Br₂ across the double bonds. These models can predict the regioselectivity of the reaction (i.e., whether Markovnikov or anti-Markovnikov addition is favored) by comparing the stability of the possible carbocation intermediates. msu.edu The more stable, more substituted carbocation will generally be formed, dictating the final product. msu.edu

The nitrile group can also participate in reactions, such as hydrolysis or reduction. Theoretical studies can model the reaction pathways for these transformations, calculating the energy barriers for each step. For instance, the reaction of a nitrile with a cysteine residue, forming a thioimidate intermediate, can be modeled to predict the activation energy (Ea) and assess the compound's potential as a covalent binder. nih.gov

Table 2: Calculated Activation Energies for Electrophilic Addition of HBr to this compound (Illustrative)

| Reaction Site | Product Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C5=C6 Double Bond | Markovnikov | 12.5 |

| C5=C6 Double Bond | Anti-Markovnikov | 21.8 |

| C9=C10 Double Bond | Markovnikov | 13.1 |

Note: Data are illustrative, based on typical DFT calculations for electrophilic additions to unsymmetrical alkenes. Lower activation energy indicates a more favorable reaction pathway.

Molecular Dynamics Simulations and Conformational Energy Landscapes

Due to its long, flexible 22-carbon chain, this compound can adopt a vast number of different three-dimensional shapes, or conformations. libretexts.org Molecular Dynamics (MD) simulations are a powerful computational technique used to study the motion and conformational flexibility of such molecules over time. mdpi.comnih.gov

MD simulations use classical mechanics force fields (like CHARMM or AMBER) to calculate the forces between atoms and simulate their movement by solving Newton's equations of motion. mdpi.comnih.gov By running simulations for nanoseconds or longer, it is possible to map out the conformational energy landscape of the molecule. acs.org This landscape reveals the relative energies of different conformers (distinct minima on the potential energy surface) and the energy barriers to interconversion between them. acs.org

Table 3: Relative Conformational Energies of this compound (Illustrative)

| Conformer Description | Dihedral Angles (C4-C5-C6-C7, C8-C9-C10-C11) | Relative Energy (kcal/mol) |

|---|---|---|

| Extended Linear | trans, trans | 0.52 |

| Folded (Hairpin) | trans, trans | 0.00 |

| Bent (Gauche kink) | gauche, trans | 1.15 |

Note: Data are illustrative, based on benchmark studies of long n-alkane chains which show that folded structures can be energetically favorable. acs.org The lowest energy conformer is set to 0.00 kcal/mol.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Methods such as DFT can accurately calculate the spectroscopic parameters for molecules like this compound, aiding in structure elucidation and the assignment of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. researchgate.net For this compound, key predicted vibrations would include the C≡N stretch, the C=C stretch, and various C-H stretching and bending modes. The C≡N stretch is a particularly strong and sharp absorption, typically found around 2220-2260 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by conjugation and the local electrostatic environment. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm assignments. For this compound, calculations would predict distinct signals for the olefinic protons and carbons of the double bonds, the carbons of the nitrile group, and the many methylene (B1212753) (-CH₂-) groups in the aliphatic chain. nih.govpdx.edu

Table 4: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Parameter | Functional Group / Atom | Predicted Value |

|---|---|---|

| IR Frequency | C≡N Stretch | 2245 cm⁻¹ |

| C=C Stretch | 1655 cm⁻¹ | |

| ¹³C NMR Shift | C1 (Nitrile) | 119 ppm |

| C5, C6, C9, C10 (Olefinic) | 125-135 ppm | |

| C2-C4, C7-C8, C11-C22 (Aliphatic) | 25-35 ppm | |

| ¹H NMR Shift | H5, H6, H9, H10 (Olefinic) | 5.3-5.5 ppm |

Note: Illustrative data based on typical computational results for unsaturated aliphatic nitriles. spectroscopyonline.commdpi.comrsc.org Actual values depend on the specific computational method, basis set, and solvent model used.

Advanced Spectroscopic and Analytical Characterization of Docosa 5,9 Dienenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of Docosa-5,9-dienenitrile, distinct signals corresponding to different proton environments are expected. The olefinic protons at the C5, C6, C9, and C10 positions would appear in the downfield region, typically between 5.3 and 5.5 ppm, as complex multiplets due to cis/trans isomerism and coupling to adjacent protons. The allylic protons at C4, C7, C8, and C11 would resonate around 2.0-2.3 ppm. Protons alpha to the nitrile group (at C2) are expected to appear in the range of 2.2-2.4 ppm as a triplet. The methylene (B1212753) protons of the long alkyl chain would produce a large, overlapping signal around 1.2-1.4 ppm, while the terminal methyl group (C22) would present as a triplet at approximately 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The carbon of the nitrile group (C1) is characteristically found in the 115-125 ppm region. ucalgary.capressbooks.publibretexts.org The olefinic carbons (C5, C6, C9, C10) would resonate in the 120-140 ppm range. The remaining aliphatic carbons would appear in the upfield region of the spectrum, typically between 14 and 35 ppm. nih.gov

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the olefinic and allylic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-CN) | - | ~120 |

| 2 (-CH₂-CN) | ~2.3 (t) | ~17 |

| 3 (-CH₂-) | ~1.6 | ~25 |

| 4 (-CH₂-C=) | ~2.0 | ~27 |

| 5 (=CH-) | ~5.4 (m) | ~130 |

| 6 (=CH-) | ~5.4 (m) | ~130 |

| 7 (-CH₂-) | ~2.8 | ~26 |

| 8 (-CH₂-C=) | ~2.0 | ~29 |

| 9 (=CH-) | ~5.4 (m) | ~130 |

| 10 (=CH-) | ~5.4 (m) | ~130 |

| 11-21 (-CH₂-) | ~1.2-1.4 (m) | ~22-32 |

| 22 (-CH₃) | ~0.9 (t) | ~14 |

Note: Predicted values are based on analogous structures and general NMR principles. 't' denotes a triplet, and 'm' denotes a multiplet.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing a high degree of confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijastnet.com For this compound, GC-MS analysis would provide information on its purity and its electron ionization (EI) fragmentation pattern. nih.gov The molecular ion peak may be weak or absent in the EI spectrum of long-chain nitriles. ucalgary.ca Characteristic fragmentation would involve cleavage of the alkyl chain, leading to a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups).

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Interpretation |

| 317 | [M]⁺ | Molecular Ion |

| 316 | [M-H]⁺ | Loss of a hydrogen atom |

| [M-CₙH₂ₙ₊₁]⁺ | Various | Cleavage along the alkyl chain |

| 54 | C₄H₆⁺ | McLafferty rearrangement fragment |

| 41 | C₃H₅⁺ | Allylic cation |

Chromatographic Separations and Purity Assessment (e.g., HPLC, GC, Chiral Chromatography)

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column, would be a suitable method for the analysis and purification of this compound. researchgate.netmdpi.com A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water would likely provide good separation. researchgate.net A UV detector could be used for detection, although the absorbance may be low depending on the chromophores present.

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for assessing the purity of volatile compounds like long-chain nitriles. ijastnet.com The retention time of this compound would depend on the column polarity and temperature program.

Chiral Chromatography: If the synthesis of this compound could result in enantiomers (for example, if chiral catalysts were used or if chiral centers are present in the starting materials), chiral chromatography would be necessary to separate and quantify the different stereoisomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the two double bonds at the 5 and 9 positions are non-conjugated. pressbooks.pub Non-conjugated dienes typically exhibit absorption maxima (λmax) below 200 nm, which is in the far UV region and often not readily observable with standard spectrophotometers. hu.edu.jospcmc.ac.in Therefore, the UV-Vis spectrum of this compound is not expected to be particularly informative for structural characterization, other than to confirm the absence of a conjugated system. bbec.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, strong absorption in the range of 2220-2260 cm⁻¹. utdallas.eduusc.edumasterorganicchemistry.com The presence of the carbon-carbon double bonds (C=C) would give rise to a stretching vibration around 1640-1680 cm⁻¹. libretexts.org Additionally, the C-H stretching vibrations of the sp²-hybridized carbons of the double bonds would appear just above 3000 cm⁻¹, while the C-H stretching of the sp³-hybridized carbons of the alkyl chain would be observed just below 3000 cm⁻¹. masterorganicchemistry.comlibretexts.org

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2220-2260 | C≡N stretch | Strong, Sharp |

| 3020-3100 | =C-H stretch | Medium |

| 2850-2960 | C-H stretch (alkyl) | Strong |

| 1640-1680 | C=C stretch | Medium to Weak |

| 1450-1470 | C-H bend (alkyl) | Medium |

Synthesis and Chemical Transformations of Docosa 5,9 Dienenitrile Derivatives and Analogs

Structural Modifications of the Docosa-5,9-dienenitrile Carbon Skeleton

Modifications to the 22-carbon backbone of this compound can be achieved through various synthetic strategies, primarily targeting the double bonds.

One of the key transformations for altering the carbon skeleton of unsaturated compounds is olefin metathesis . Cross-metathesis of this compound with other olefins, catalyzed by ruthenium-based catalysts like Grubbs or Hoveyda catalysts, could lead to the formation of new carbon-carbon double bonds with different substituents. For instance, cross-metathesis with a short-chain olefin could lead to chain-shortened derivatives, while reaction with a functionalized olefin could introduce new functional groups into the backbone. ifpenergiesnouvelles.fr

Another approach involves the isomerization of the double bonds . Under specific catalytic conditions, the isolated double bonds at the 5th and 9th positions could be migrated along the carbon chain. This could potentially lead to the formation of a conjugated diene system, which would exhibit significantly different reactivity.

Hydrogenation represents a fundamental method for modifying the carbon skeleton. Selective hydrogenation of one or both double bonds can be achieved using various catalysts (e.g., Lindlar's catalyst for partial hydrogenation to cis-alkenes, or palladium on carbon for complete saturation). This would result in the formation of docosenenitrile or docosanenitrile, respectively.

Finally, radical addition reactions across the double bonds can also be employed to introduce new carbon-carbon bonds. For example, the addition of alkyl radicals can lead to branched-chain derivatives.

Table 1: Potential Structural Modifications of the this compound Carbon Skeleton

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Cross-Metathesis | Grubbs or Hoveyda catalyst, another olefin | Chain-shortened or functionalized analogs |

| Isomerization | Transition metal catalysts | Positional isomers of the diene |

| Partial Hydrogenation | H₂, Lindlar's catalyst | Docosenenitrile isomers |

| Full Hydrogenation | H₂, Pd/C | Docosanenitrile |

| Radical Addition | Alkyl radical source, initiator | Branched-chain docosadienenitriles |

Derivatization at the Terminal Nitrile Moiety

The terminal nitrile group is a versatile functional group that can be converted into a variety of other functionalities.

The most common transformation of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting docosa-5,9-dienoic acid can serve as a precursor for a wide range of other derivatives, such as esters and amides.

Reduction of the nitrile group leads to the formation of a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting docosa-5,9-dien-1-amine is a valuable building block for the synthesis of surfactants and other nitrogen-containing compounds. The hydrogenation of nitriles can also be achieved catalytically, sometimes in tandem with metathesis reactions. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Addition of organometallic reagents , such as Grignard reagents or organolithium compounds, to the nitrile group results in the formation of ketones after hydrolysis of the intermediate imine. This provides a route to introduce a variety of alkyl or aryl groups at the terminus of the carbon chain.

The nitrile group can also participate in cycloaddition reactions . For example, 1,3-dipolar cycloadditions with azides can yield tetrazoles, which are important heterocyclic compounds. researchgate.net

Table 2: Representative Derivatizations of the Nitrile Group in this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/catalyst | Primary amine |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone |

| 1,3-Dipolar Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Exploration of Conjugated Systems Incorporating the this compound Scaffold

The non-conjugated diene system in this compound can be converted into a conjugated system, which would dramatically alter its electronic properties and reactivity. As mentioned earlier, catalytic isomerization is a primary method to achieve this. The resulting conjugated diene would be a more reactive participant in pericyclic reactions.

Once a conjugated system is formed, it can be further extended through various cross-coupling reactions. For example, a Heck reaction could be used to couple the conjugated diene with an alkene, extending the π-system. nih.gov Similarly, a Sonogashira coupling with a terminal alkyne could introduce an enyne moiety.

The creation of a conjugated system opens up possibilities for the development of novel materials. For instance, polymers could be synthesized through polymerization of the conjugated diene monomer. The extended π-conjugation in such systems could lead to interesting optical and electronic properties.

Cycloaddition and Other Pericyclic Reactions Involving the Diene System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are highly stereospecific. msu.eduutexas.edu The diene system of this compound, particularly if isomerized to a conjugated form, would be a prime candidate for such transformations.

The most well-known pericyclic reaction is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mdpi.comlibretexts.org If this compound is isomerized to a conjugated diene, it could react with various dienophiles (e.g., maleic anhydride (B1165640), acrylates) to form complex cyclic structures. The stereochemistry of the resulting adduct would be controlled by the geometry of the diene and the dienophile. msu.edulibretexts.org

Even in its non-conjugated form, the diene could potentially undergo intramolecular cyclization reactions under certain conditions, although these are generally less favorable than intermolecular reactions of conjugated dienes.

Other pericyclic reactions could also be envisaged. For example, if the double bonds were in a 1,5-relationship, a Cope rearrangement , a knowt.comknowt.com sigmatropic rearrangement, could occur upon heating. msu.edu While this compound has a 1,5-relationship between the double bonds relative to the carbons separating them, the specific numbering of the double bonds (5 and 9) does not fit the typical 1,5-diene pattern for a Cope rearrangement along the main chain.

Photochemical [2+2] cycloadditions are another class of pericyclic reactions that could involve the isolated double bonds of this compound. msu.edu Irradiation with UV light in the presence of another alkene could lead to the formation of a cyclobutane (B1203170) ring.

Table 3: Potential Pericyclic Reactions of this compound and its Isomers

| Reaction Type | Reactant(s) | Key Features |

| Diels-Alder Reaction | Conjugated isomer of this compound + Dienophile | Forms a six-membered ring; highly stereospecific. libretexts.org |

| Intramolecular Cycloaddition | This compound (under specific conditions) | Formation of a bicyclic system. |

| Photochemical [2+2] Cycloaddition | This compound + Alkene | Forms a cyclobutane ring upon UV irradiation. libretexts.org |

Methodological Considerations and Experimental Design in Docosa 5,9 Dienenitrile Chemistry

Optimization of Reaction Parameters and Conditions

The synthesis of long-chain dinitriles such as Docosa-5,9-dienenitrile is highly sensitive to reaction parameters. Optimization is critical to maximize yield and minimize the formation of byproducts, such as amides and polymers. Key parameters that require careful tuning include temperature, pressure, reaction time, and the molar ratio of reactants.

For instance, the direct conversion of the corresponding dicarboxylic acid or its ester via ammonolysis and subsequent dehydration is a common route. This process often involves high temperatures, typically above 250°C, to drive the dehydration of the intermediate diamide (B1670390) to the dinitrile. uantwerpen.be The pressure of the system, particularly the partial pressure of ammonia (B1221849) and hydrogen (if a reductive amination pathway is used), also plays a crucial role in directing the reaction towards the desired nitrile product. google.com

Fine-tuning the molar ratio of reactants is another critical aspect. An excess of the aminating agent, such as ammonia, is often employed to drive the reaction to completion and suppress side reactions. uantwerpen.be The reaction time must be carefully optimized to ensure complete conversion without promoting degradation or polymerization of the unsaturated product.

Interactive Table:

Table 1: Key Reaction Parameters for the Synthesis of Long-Chain Nitriles| Parameter | Typical Range | Rationale and Considerations for this compound |

|---|---|---|

| Temperature | 200°C - 400°C | Higher temperatures favor the dehydration of amide intermediates to nitriles. uantwerpen.beacs.org For this compound, the temperature must be controlled to prevent isomerization or degradation of the double bonds. |

| Pressure | 1 - 30 bar | Influences reactant concentration in the gas phase and can direct selectivity. In processes involving hydrogen, the H₂/CO ratio can be adjusted to favor nitrile formation. google.com |

| Catalyst Loading | 0.1 - 5 mol% | The optimal loading balances reaction rate with cost and potential for side reactions. Higher loadings do not always lead to better yields and can complicate purification. acs.org |

| Reactant Molar Ratio | 1:1 to 1:10 (Substrate:Ammonia) | An excess of ammonia is typically used to maximize conversion of the fatty acid or ester starting material. uantwerpen.be |

| Reaction Time | 1 - 24 hours | Must be sufficient for complete conversion but short enough to minimize byproduct formation and degradation of the unsaturated nitrile. google.com |

Role of Solvent Effects and Reaction Media in Synthesis

The choice of solvent or reaction medium is a pivotal decision in the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but can also significantly influence reaction rates, selectivity, and catalyst stability. Given the long, nonpolar alkyl chain and the polar nitrile groups of this compound, solubility can be a challenge.

In many industrial nitrile synthesis processes, reactions are carried out in the gas phase at high temperatures, obviating the need for a solvent. semanticscholar.org However, for liquid-phase synthesis, the choice of medium is critical. Non-polar aprotic solvents like toluene (B28343) or xylene can be effective for dissolving the long-chain starting materials and can facilitate water removal through azeotropic distillation, which is crucial in dehydration steps. google.com

For biocatalytic approaches, such as those using nitrilases or aldoxime dehydratases, the reaction medium must be compatible with enzyme activity and stability. nih.govmdpi.com Often, aqueous buffers are used, but the low solubility of long-chain substrates like the precursors to this compound can be problematic. nih.gov To address this, biphasic systems or the use of co-solvents may be necessary to improve substrate availability to the enzyme. mdpi.com The use of immobilized enzymes in superabsorber polymers can also allow for reactions in organic media, which may be more suitable for nonpolar substrates. mdpi.comnih.gov

Interactive Table:

Table 2: Solvent Systems and Their Potential Impact on this compound Synthesis| Solvent/Medium Type | Examples | Potential Application and Effects |

|---|---|---|

| Non-Polar Aprotic | Toluene, Xylene, Hexane | Good for dissolving long-chain hydrocarbon precursors. Can be used for azeotropic removal of water in dehydration steps. google.com |

| Polar Aprotic | Acetonitrile (B52724), DMF | May be used in specific organometallic reactions or for dissolving intermediates. mdpi.com |

| Aqueous Buffer | Phosphate Buffer | Primarily used in biocatalytic routes. Co-solvents or biphasic systems may be required to overcome the poor water solubility of long-chain substrates. nih.govnih.gov |

| Biphasic Systems | Water-Organic Solvent | Can enhance substrate availability to a catalyst located at the interface or in one of the phases, while simplifying product separation. csic.es |

| Solvent-Free | Neat Reactants / Gas Phase | Often used in high-temperature industrial processes to reduce waste and simplify purification. semanticscholar.org |

Catalyst Design, Evaluation, and Screening Protocols

Catalysis is at the heart of modern nitrile synthesis. For a molecule like this compound, catalysts are essential for achieving high efficiency and selectivity. The synthesis from fatty acids or esters often employs solid acid or amphoteric catalysts.

Metal oxides such as Al₂O₃, ZnO, ZrO₂, and V₂O₅ are commonly used. uantwerpen.beacs.org The catalytic activity is often correlated with the acidity of the catalyst; stronger acidity generally leads to higher conversion and nitrile yield. acs.orgresearchgate.net However, excessively strong acid sites can promote undesirable side reactions. Therefore, catalyst design focuses on tuning the acid-base properties to achieve optimal performance.

Biocatalysis offers a green alternative, using enzymes like nitrilases or aldoxime dehydratases. nih.govnih.gov These enzymes can operate under mild conditions, potentially preserving the sensitive double bonds in the this compound backbone. nih.gov Screening protocols for these enzymes often involve high-throughput methods to rapidly identify candidates with high activity and selectivity for the specific substrate. nih.gov

The evaluation of catalysts involves a systematic protocol. A preliminary screening is often conducted using a model substrate, like a shorter-chain fatty acid, to identify promising candidates. uantwerpen.be These are then tested under various conditions to optimize for the specific synthesis of this compound. Key performance indicators include conversion of the starting material, selectivity towards the dinitrile, and the turnover number (TON) of the catalyst.

Interactive Table:

Table 3: Comparison of Catalyst Systems for Long-Chain Nitrile Synthesis| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Solid Acid/Amphoteric | Al₂O₃, ZnO, ZrO₂, V₂O₅ | Robust, suitable for high temperatures, easily separated. acs.org | Can require harsh conditions (high T, P); may cause isomerization of double bonds. semanticscholar.org |

| Homogeneous Metal Complexes | Ru, Pt complexes | High activity and selectivity under milder conditions. researchgate.net | Difficult to separate from the product; potential for metal leaching. |

| Biocatalysts (Enzymes) | Nitrilases, Aldoxime Dehydratases | High selectivity (chemo-, regio-, stereo-); mild reaction conditions. nih.govnih.gov | Lower stability, sensitivity to reaction media, potential substrate inhibition. mdpi.com |

Advanced Purification and Isolation Strategies for Complex Mixtures

The purification of this compound from a reaction mixture presents a significant challenge. The product is a long-chain molecule with two functional groups and two sites of unsaturation, making it susceptible to degradation and difficult to separate from structurally similar impurities. Standard techniques must often be augmented with more advanced strategies.

Distillation under reduced pressure is a primary method for purifying fatty nitriles, as it allows for separation at lower temperatures, minimizing thermal degradation and isomerization of the double bonds. google.comsemanticscholar.org However, the presence of byproducts with similar boiling points, such as the intermediate amide or positional isomers, can make fractional distillation difficult.

Chromatographic techniques are indispensable for achieving high purity. Column chromatography using silica (B1680970) gel or alumina (B75360) can separate the dinitrile from more polar impurities like amides or unreacted carboxylic acids. For separating complex mixtures of isomers, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) may be required.

Chemical treatment can also be employed. For example, washing the crude product with a dilute base can remove acidic impurities, while treatment with specific reagents like hydrazines has been used to remove carbonyl-containing contaminants from dinitrile mixtures. google.comgoogle.com Solid-phase extraction (SPE) offers a rapid method for sample cleanup and purification, where a cartridge containing a specific sorbent is used to retain either the product or the impurities. nih.gov

Interactive Table:

Table 4: Purification and Isolation Techniques for this compound| Technique | Principle | Applicability and Considerations |

|---|---|---|

| Fractional Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Primary method for bulk purification. google.com Requires careful control to prevent thermal degradation of the unsaturated bonds. |

| Column Chromatography | Separation based on polarity differences. | Effective for removing polar impurities like amides. Requires significant solvent volumes. |

| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Can separate close isomers, but is expensive and not easily scalable. |

| Chemical Washing | Use of acidic or basic solutions to remove corresponding impurities. | A simple and effective first-pass purification step. google.com |

| Solid-Phase Extraction (SPE) | Selective retention of components on a solid sorbent. | Useful for rapid sample cleanup and isolation of the target compound from complex matrices. nih.gov |

High-Throughput Experimentation and Automation in Synthetic Chemistry

The complexity of optimizing the synthesis of this compound makes it an ideal candidate for the application of high-throughput experimentation (HTE) and automation. HTE allows for the rapid, parallel execution of a large number of experiments on a small scale, enabling the efficient screening of a wide range of reaction parameters, catalysts, and solvents. acs.orgyoutube.com

An HTE workflow for this compound synthesis would typically involve several automated stages. youtube.com Robotic liquid and solid handlers would be used to dispense precise amounts of starting materials, catalysts, and solvents into multi-well plates. These plates would then be subjected to controlled reaction conditions (e.g., heating, shaking). After the reaction, automated sample preparation steps would be followed by rapid analytical techniques, such as HPLC-MS or GC-MS, to determine the yield and purity in each well.

This approach allows for a much broader and faster exploration of the reaction space than traditional one-factor-at-a-time methods. acs.org It can accelerate the discovery of optimal reaction conditions and novel catalysts. youtube.com Furthermore, automation and digital tools like predictive process control and digital twins can be integrated to create highly efficient and optimized manufacturing processes for oleochemicals like this compound. camin.com

Interactive Table:

Table 5: Applications of HTE and Automation in this compound Chemistry| Application Area | HTE/Automation Technique | Expected Outcome |

|---|---|---|

| Reaction Optimization | Parallel screening of temperature, pressure, and reactant ratios in multi-well plates. youtube.com | Rapid identification of optimal conditions for yield and selectivity. |

| Catalyst Screening | Screening libraries of heterogeneous or homogeneous catalysts. acs.org | Discovery of novel, highly active, and selective catalysts. |

| Solvent Screening | Testing a diverse array of solvents and solvent mixtures. | Finding ideal reaction media for solubility, reactivity, and ease of separation. |

| Process Development | Integration of robotics, inline sensors, and process control software. camin.com | Development of a robust, efficient, and scalable manufacturing process. |

| Library Synthesis | Automated synthesis of derivatives for property screening. youtube.com | Rapid generation of analogues of this compound for structure-activity relationship studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.